molecular formula C19H21N3O3S B2959454 2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine CAS No. 2126178-88-7

2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B2959454
CAS No.: 2126178-88-7
M. Wt: 371.46
InChI Key: DENRKPLXTZELOP-UHFFFAOYSA-N
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Description

2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a complex organic compound that features a unique combination of functional groups, including a morpholine sulfonyl group and an isoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is unique due to the combination of the morpholine sulfonyl group and the isoindoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-14-6-7-16(22-13-15-4-2-3-5-17(15)19(22)20)12-18(14)26(23,24)21-8-10-25-11-9-21/h2-7,12,20H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENRKPLXTZELOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=N)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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